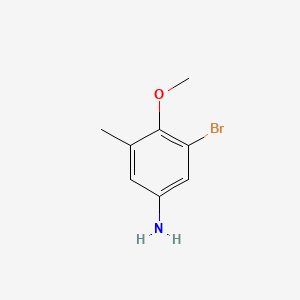

3-溴-4-甲氧基-5-甲基苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

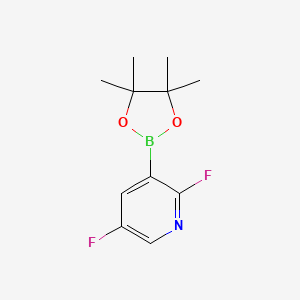

3-Bromo-4-methoxy-5-methylaniline is a chemical compound with the molecular weight of 216.08 . It is also known by other names such as 4-Amino-2-bromo-6-methylanisole, 5-Amino-3-bromo-2-methoxytoluene, 3-Bromo-5-methyl-p-anisidine, and 5-Bromo-4-methoxy-m-toluidine . It is typically stored at ambient temperature and is a solid in its physical form .

Synthesis Analysis

The synthesis of 3-Bromo-4-methoxy-5-methylaniline may involve multiple steps . One possible method could be a nitration process followed by a conversion from the nitro group to an amine, and finally a bromination . It’s also used in the synthesis of 1,7-dihalo Tröger’s base isomers .Molecular Structure Analysis

The molecular structure of 3-Bromo-4-methoxy-5-methylaniline can be represented by the InChI code: 1S/C8H10BrNO/c1-5-3-6(10)4-7(9)8(5)11-2/h3-4H,10H2,1-2H3 . The structure can be viewed as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis

3-Bromo-4-methoxy-5-methylaniline may be used to investigate the reactions of distonic 4-(N,N,N-trimethylammonium)-2-methylphenyl and 5-(N,N,N-trimethylammonium)-2-methylphenyl radical cations with O2 by ion-trap mass spectrometry .Physical And Chemical Properties Analysis

3-Bromo-4-methoxy-5-methylaniline is a solid at room temperature . It has a molecular weight of 216.08 . The compound is slightly soluble in water .科学研究应用

光动力疗法中的应用

Pişkin、Canpolat和Öztürk(2020)的研究侧重于合成和表征新的苯磺酰胺基取代的锌酞菁衍生物,包括类似于3-溴-4-甲氧基-5-甲基苯胺的衍生物。这些化合物表现出良好的荧光性能、高单线态氧量子产率和适当的光降解量子产率,使它们成为癌症治疗中光动力疗法中II型光敏剂的潜在候选者(Pişkin,Canpolat和Öztürk,2020)。

非线性光学性质

Rizwan等人(2021)通过Suzuki交叉偶联反应探索了(E)-4-溴-N-((3-溴噻吩-2-基)亚甲基)-2-甲基苯胺类似物的合成。这些类似物通过密度泛函理论(DFT)研究展示了各种电子性质,突显了它们在非线性光学应用中的潜力。这项研究指出了溴-甲氧基-甲基苯胺衍生物在开发具有理想光学和电子特性材料方面的广泛适用性(Rizwan et al., 2021)。

腐蚀抑制

Assad等人(2015)合成了一种噻吩衍生物,N-[(3-溴-2-甲基噻吩-5-基)亚甲基]-4-甲氧基苯胺,用作盐酸溶液中锌金属的腐蚀抑制剂。这项研究突出了该化合物作为腐蚀抑制剂的有效性,随着抑制剂浓度的增加,抑制效率也在增加。这类衍生物展示了3-溴-4-甲氧基-5-甲基苯胺在与材料保护和寿命相关的应用中的潜力(Assad et al., 2015)。

抗菌活性

关于3-取代-6-(3-乙基-4-甲基苯胺基)尿嘧啶的合成和抗菌活性的研究揭示了3-溴-4-甲氧基-5-甲基苯胺衍生物在抑制复制特异性细菌DNA聚合酶IIIC和抑制革兰氏阳性细菌生长方面的潜力。这项研究强调了这类化合物的抗微生物潜力,有助于开发新的抗菌剂(Zhi et al., 2005)。

安全和危害

This compound is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes or on skin, and storing it in a cool, dry place in a tightly closed container .

作用机制

Target of Action

It is known that this compound may be used in the synthesis of 1,7-dihalo tröger’s base isomers . These isomers are often used as building blocks in organic chemistry, suggesting that the compound could interact with a variety of molecular targets.

Mode of Action

It is known that the compound can participate in reactions involving distonic 4-(n,n,n-trimethylammonium)-2-methylphenyl and 5-(n,n,n-trimethylammonium)-2-methylphenyl radical cations with o2 by ion-trap mass spectrometry . This suggests that the compound may act as a radical scavenger or a source of radicals in certain chemical reactions.

Biochemical Pathways

Given its potential role in the synthesis of tröger’s base isomers , it may be involved in various organic synthesis pathways.

Result of Action

Its potential role in the synthesis of tröger’s base isomers suggests that it may contribute to the formation of complex organic structures.

属性

IUPAC Name |

3-bromo-4-methoxy-5-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-5-3-6(10)4-7(9)8(5)11-2/h3-4H,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQONICLKZVZRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681480 |

Source

|

| Record name | 3-Bromo-4-methoxy-5-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1215205-12-1 |

Source

|

| Record name | 3-Bromo-4-methoxy-5-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-((4-Fluorophenyl)sulfonyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B578427.png)